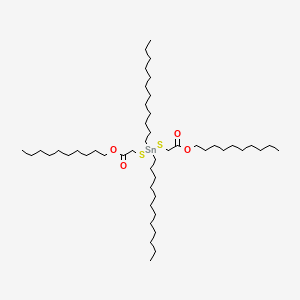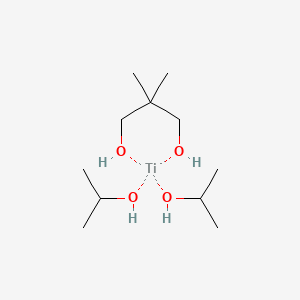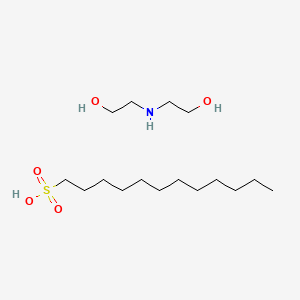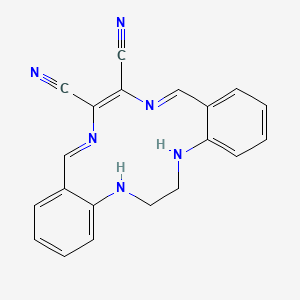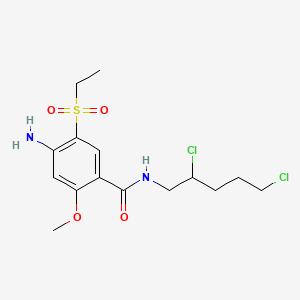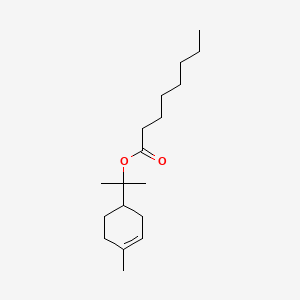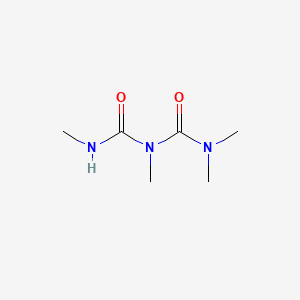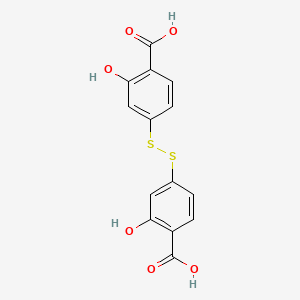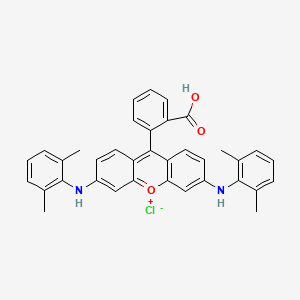
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core substituted with carboxyphenyl and dimethylphenylamino groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthylium derivatives.
Applications De Recherche Scientifique
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthylium derivatives: Compounds with similar xanthylium cores but different substituents.
Carboxyphenyl derivatives: Compounds with carboxyphenyl groups attached to different cores.
Dimethylphenylamino derivatives: Compounds with dimethylphenylamino groups attached to various cores.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride stands out due to its specific combination of substituents, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
85117-96-0 |
|---|---|
Formule moléculaire |
C36H31ClN2O3 |
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
2-[3,6-bis(2,6-dimethylanilino)xanthen-10-ium-9-yl]benzoic acid;chloride |
InChI |
InChI=1S/C36H30N2O3.ClH/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40;/h5-20,37-38H,1-4H3;1H |
Clé InChI |
OMPQQYPHVQPHHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=CC=C5C)C)C6=CC=CC=C6C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


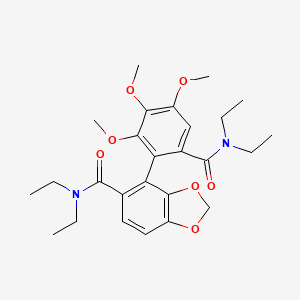
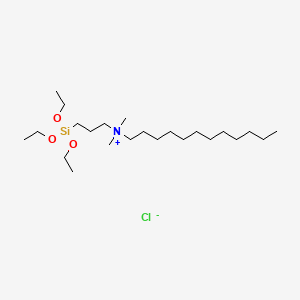
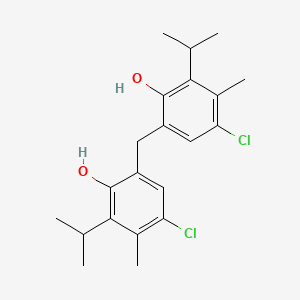
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
